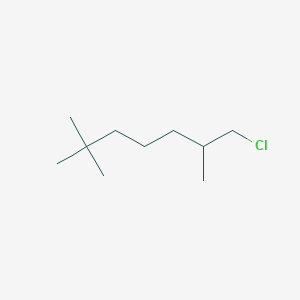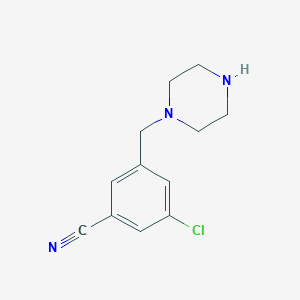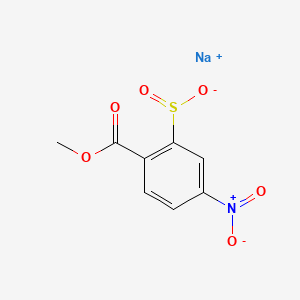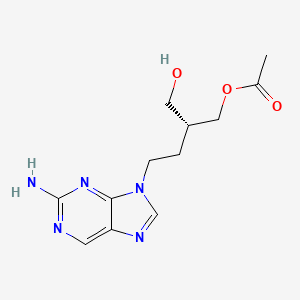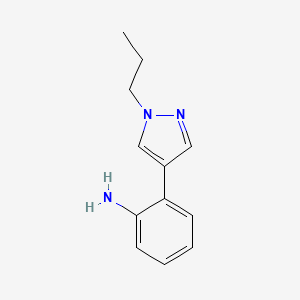
2-(1-Propyl-1h-pyrazol-4-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Propyl-1h-pyrazol-4-yl)aniline: is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a propyl group attached to the nitrogen atom of the pyrazole ring and an aniline moiety at the 2-position of the pyrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Propyl-1h-pyrazol-4-yl)aniline typically involves the condensation of pyrazole-4-carbaldehydes with aniline derivatives. One common method is the one-pot condensation reaction, where pyrazole-4-carbaldehydes react with aniline in the presence of a catalyst such as chloro(trimethyl)silane under specific conditions (e.g., pyridine, 90°C, ambient air) to afford the desired product in good yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of environmentally friendly catalysts and solvents is often preferred to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Propyl-1h-pyrazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted aniline derivatives with various functional groups on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(1-Propyl-1h-pyrazol-4-yl)aniline is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound has been studied for its potential antimicrobial and anti-inflammatory properties. It has shown promising activity against certain bacterial strains and has been evaluated for its ability to inhibit inflammatory pathways .
Medicine: The compound’s potential as a therapeutic agent has been explored in the development of new drugs. Its pyrazole core structure is known to interact with various biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical intermediates .
Wirkmechanismus
The mechanism of action of 2-(1-Propyl-1h-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its aniline moiety can interact with cellular receptors, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
2-(1-Propyl-1h-pyrazol-4-yl)benzimidazole: Similar structure with a benzimidazole ring instead of an aniline moiety.
4-(1-Propyl-1h-pyrazol-4-yl)aniline: Similar structure with the propyl group attached at a different position on the pyrazole ring.
2-(1-Propyl-1h-pyrazol-4-yl)phenol: Similar structure with a phenol moiety instead of an aniline moiety.
Uniqueness: 2-(1-Propyl-1h-pyrazol-4-yl)aniline is unique due to its specific combination of a pyrazole ring with a propyl group and an aniline moiety. This unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C12H15N3 |
|---|---|
Molekulargewicht |
201.27 g/mol |
IUPAC-Name |
2-(1-propylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C12H15N3/c1-2-7-15-9-10(8-14-15)11-5-3-4-6-12(11)13/h3-6,8-9H,2,7,13H2,1H3 |
InChI-Schlüssel |
AQHSZSCHCQVSAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=C(C=N1)C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


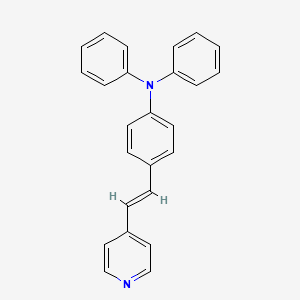
![1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13646484.png)
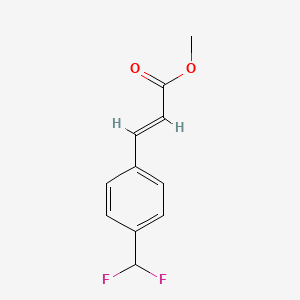
![7-Iodo-3-methylbenzo[d]isoxazole](/img/structure/B13646488.png)
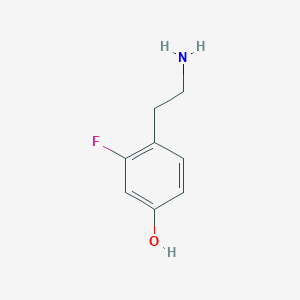
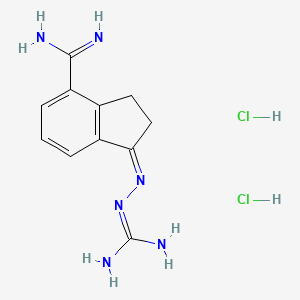
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid](/img/structure/B13646507.png)
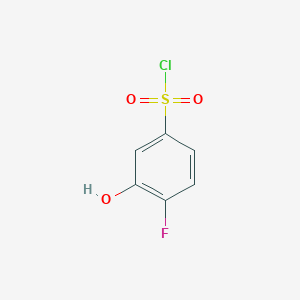
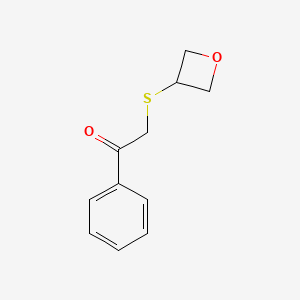
![2-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13646515.png)
